Chemical structure and properties of 4-Chloro-2-propyl-6-quinolinecarbonitrile
Chemical structure and properties of 4-Chloro-2-propyl-6-quinolinecarbonitrile
The following technical guide provides an in-depth analysis of 4-Chloro-2-propyl-6-quinolinecarbonitrile , a critical scaffold in medicinal chemistry.
High-Purity Intermediate for P2X7 Receptor Antagonists and Kinase Inhibitors
Executive Summary
4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9) is a functionalized quinoline building block widely utilized in the synthesis of pharmaceutical agents, particularly P2X7 receptor antagonists and specific kinase inhibitors . Its structural uniqueness lies in the 2-propyl group , which provides lipophilic bulk often required for receptor pocket occupancy, and the 4-chloro and 6-cyano motifs, which serve as orthogonal reactive handles for divergent synthesis. This guide details its physicochemical profile, validated synthetic pathways, and strategic application in drug discovery.
Chemical Identity & Structure
The molecule features a quinoline bicyclic core substituted at three key positions. The electron-deficient nature of the pyridine ring (positions 2, 3, 4) activates the 4-chloro substituent toward nucleophilic aromatic substitution (
| Parameter | Data |
| IUPAC Name | 4-Chloro-2-propylquinoline-6-carbonitrile |
| CAS Number | 930570-37-9 |
| Molecular Formula | |
| Molecular Weight | 230.69 g/mol |
| SMILES | CCCc1cc(Cl)c2cc(ccc2n1)C#N |
| InChI Key | JGKHGULLFTVYKX-UHFFFAOYSA-N |
| Structural Class | 2,4,6-Trisubstituted Quinoline |
Physicochemical Profile
Understanding the physical properties is essential for handling and process development. The lipophilicity (LogP) suggests good membrane permeability for derived compounds, but low aqueous solubility for the intermediate itself.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 105–110 °C (Typical range for this class) |
| Boiling Point | ~400 °C (Predicted at 760 mmHg) |
| Density | ~1.25 g/cm³ |
| LogP (Predicted) | 3.7 ± 0.4 (Lipophilic) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| pKa (Quinoline N) | ~2.5 (Weakly basic due to electron-withdrawing CN and Cl) |
Synthetic Pathways
The industrial synthesis of 4-Chloro-2-propyl-6-quinolinecarbonitrile typically follows a Conrad-Limpach approach, favored for its scalability and regioselectivity.
Protocol: Modified Conrad-Limpach Synthesis
-
Condensation (Enamine Formation):
-
Reactants: 4-Aminobenzonitrile (1.0 eq) + Ethyl butyrylacetate (1.1 eq).
-
Conditions: Reflux in toluene or benzene with a catalytic amount of acid (e.g., p-TsOH) and Dean-Stark trap to remove water.
-
Intermediate: Formation of the
-enamino ester.
-
-
Cyclization (Thermodynamic Control):
-
Process: The crude enamine is added to high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) at 250°C.
-
Mechanism: Thermal cyclization via the elimination of ethanol.
-
Product: 4-Hydroxy-2-propyl-6-quinolinecarbonitrile (Tautomer: 4-Quinolone).
-
-
Chlorination (Aromatization):
-
Reagent: Phosphorus oxychloride (
). -
Conditions: Reflux (neat or in toluene) for 2–4 hours.
-
Workup: Quench carefully into ice water; neutralize with
. The 4-chloro product precipitates or is extracted with DCM.
-
Mechanism Visualization
Figure 1: Step-wise synthetic route from aniline precursor to final chlorinated scaffold.
Reactivity & Functionalization
This scaffold is a "divergent point" in synthesis. The C4-Chlorine and C6-Nitrile allow for orthogonal modifications, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
A. Nucleophilic Aromatic Substitution ( ) at C4
The chlorine at position 4 is highly reactive due to the electron-withdrawing nature of the quinoline nitrogen and the 6-cyano group.
-
Reaction: Displacement by amines, phenols, or thiols.
-
Application: Introduction of the primary pharmacophore (e.g., adamantyl amine for P2X7 antagonists).
-
Conditions: Heat in alcohol or DMF; acid catalysis or basic conditions depending on the nucleophile.
B. Manipulation of C6-Nitrile
-
Hydrolysis: Conversion to Carboxamide (
) or Carboxylic Acid ( ). Many P2X7 antagonists are quinoline-6-carboxamides. -
Reduction: Conversion to Aminomethyl (
).
Reactivity Map
Figure 2: Orthogonal functionalization pathways for library generation.
Therapeutic Applications
The 4-Chloro-2-propyl-6-quinolinecarbonitrile scaffold is predominantly associated with the development of P2X7 Receptor Antagonists .
P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel implicated in inflammatory cascades (IL-1
-
Mechanism: Antagonists bind to an allosteric site on the receptor, preventing pore formation and cytokine release.
-
Structural Role: The 2-propyl group occupies a hydrophobic pocket, while the 6-cyano/carboxamide moiety forms critical hydrogen bonds with residues like Phe95 or Asp197 in the receptor binding pocket.
-
Therapeutic Areas: Rheumatoid arthritis, neuropathic pain, and neuroinflammation.[2]
Kinase Inhibition
Substituted quinolines are privileged structures in kinase inhibition (e.g., EGFR, VEGFR). The 6-CN group can be converted to heterocycles (e.g., tetrazoles) to mimic phosphate groups or improve metabolic stability.
Safety & Handling
-
Hazard Classification: Acute Toxicity (Oral) Category 4; Serious Eye Damage Category 1.
-
Handling: Use in a fume hood. The compound is a potent alkylating agent precursor (due to the reactive Cl) and a nitrile.
-
Storage: Store in a cool, dry place under inert atmosphere (
). Moisture sensitive (hydrolysis of nitrile is slow but possible).
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-propyl-6-quinolinecarbonitrile (AldrichCPR).
- Guile, S. D., et al. "Antagonists of the P2X7 receptor. Structure-activity relationships of a series of substituted quinolines." Journal of Medicinal Chemistry, 2009.
- Glaxo Group Ltd.Quinoline derivatives as P2X7 receptor antagonists.
- Conrad, M., & Limpach, L. "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 1887.
-
PubChem. Compound Summary: 4-Chloro-2-propylquinoline-6-carbonitrile (CID 17039653).
